Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16231693
InChI: InChI=1S/C12H19N3O2S/c1-7-5-15(11(16)17-12(2,3)4)6-8-9(7)14-10(13)18-8/h7H,5-6H2,1-4H3,(H2,13,14)
SMILES:
Molecular Formula: C12H19N3O2S
Molecular Weight: 269.37 g/mol

Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate

CAS No.:

Cat. No.: VC16231693

Molecular Formula: C12H19N3O2S

Molecular Weight: 269.37 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate -

Specification

Molecular Formula C12H19N3O2S
Molecular Weight 269.37 g/mol
IUPAC Name tert-butyl 2-amino-7-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Standard InChI InChI=1S/C12H19N3O2S/c1-7-5-15(11(16)17-12(2,3)4)6-8-9(7)14-10(13)18-8/h7H,5-6H2,1-4H3,(H2,13,14)
Standard InChI Key UICYZLRFIMZXHG-UHFFFAOYSA-N
Canonical SMILES CC1CN(CC2=C1N=C(S2)N)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a bicyclic thiazolo[5,4-c]pyridine core, where a thiazole ring (a five-membered ring containing sulfur and nitrogen) is fused to a partially hydrogenated pyridine ring. Key substituents include:

  • A tert-butyl carbamate group at position 5, which serves as a protective moiety for amines in synthetic workflows .

  • An amino group (-NH2_2) at position 2, enhancing reactivity for further derivatization .

  • A methyl group at position 7, introducing steric and electronic modulation to the scaffold .

The stereochemistry and conformational flexibility of the dihydro-pyridine ring (6,7-dihydro) contribute to its three-dimensional shape, influencing binding interactions in biological systems .

Table 1: Comparative Analysis of Thiazolo[5,4-c]Pyridine Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target Compound1253415-55-2 C12_{12}H19_{19}N3_3O2_2S269.372-Amino, 7-Methyl, 5-Boc
Tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5-carboxylate365996-05-0 C11_{11}H17_{17}N3_3O2_2S255.342-Amino, 5-Boc
Tert-butyl 6,7-dihydrothiazolo[5,4-c]pyridine-5-carboxylate165948-24-3 C11_{11}H16_{16}N2_2O2_2S240.325-Boc

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound likely follows strategies analogous to those for related thiazolo[5,4-c]pyridine derivatives. A plausible route involves:

  • Aminothiazole Formation: Reaction of a substituted pyridine precursor with thiourea or potassium thiocyanate to construct the thiazole ring .

  • Boc Protection: Introduction of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2_2O) under basic conditions .

  • Methylation: Alkylation at position 7 using methyl iodide or similar agents, guided by steric and electronic directing effects .

Table 2: Representative Synthetic Steps from Analogous Compounds

StepReaction TypeReagents/ConditionsYieldSource
1CyclizationKSCN, HCl, reflux75%
2Boc ProtectionBoc2_2O, DMAP, DCM90%
3Suzuki Coupling*Pd(dppf)Cl2_2, aryl boronic ester70%
4Reductive AminationNaBH4_4, MeOH80%

*Hypothesized for introducing methyl or other substituents.

Optimization Challenges

  • Regioselectivity: Ensuring methylation occurs exclusively at position 7 requires careful control of reaction conditions .

  • Boc Stability: Acidic or high-temperature conditions may prematurely cleave the Boc group, necessitating mild purification methods .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly lipophilic due to the Boc group; sparingly soluble in aqueous buffers but soluble in DMSO, DMF, and dichloromethane .

  • Stability: Stable under inert storage conditions (-20°C), but susceptible to hydrolysis in acidic or basic media .

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR would show signals for the tert-butyl group (δ ~1.4 ppm), methyl group (δ ~1.2 ppm), and NH2_2 protons (δ ~5.5 ppm) .

  • MS: ESI-MS expected to display [M+H]+^+ at m/z 270.37 .

Future Directions

  • SAR Studies: Systematic modification of the methyl and amino groups to optimize bioavailability and target affinity.

  • Crystallography: X-ray analysis to elucidate conformational preferences and guide computational modeling.

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